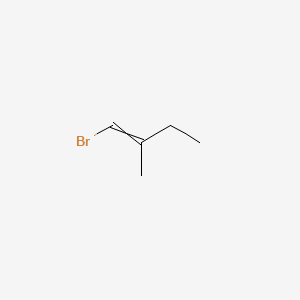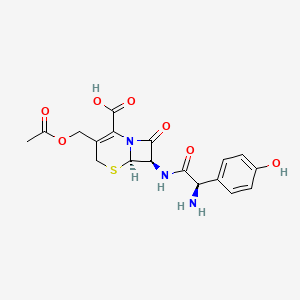
(6R-(6alpha,7beta(R*)))-3-(Acetoxymethyl)-7-(amino(4-hydroxyphenyl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6R-(6alpha,7beta(R)))-3-(Acetoxymethyl)-7-(amino(4-hydroxyphenyl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid* is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as acetoxymethyl, amino, hydroxyphenyl, and carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R-(6alpha,7beta(R)))-3-(Acetoxymethyl)-7-(amino(4-hydroxyphenyl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid* involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the bicyclic core structure, followed by the introduction of the various functional groups. Key steps may include:
Formation of the Bicyclic Core: This step involves the cyclization of precursor molecules under controlled conditions, often using catalysts to facilitate the reaction.
Functional Group Introduction: The acetoxymethyl, amino, hydroxyphenyl, and carboxylic acid groups are introduced through a series of reactions, including acylation, amination, and hydroxylation.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of (6R-(6alpha,7beta(R)))-3-(Acetoxymethyl)-7-(amino(4-hydroxyphenyl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid* is scaled up using large reactors and optimized reaction conditions to maximize efficiency and yield. The process may involve continuous flow reactors and automated systems to ensure consistent quality and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
(6R-(6alpha,7beta(R)))-3-(Acetoxymethyl)-7-(amino(4-hydroxyphenyl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid* undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(6R-(6alpha,7beta(R)))-3-(Acetoxymethyl)-7-(amino(4-hydroxyphenyl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid* has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (6R-(6alpha,7beta(R)))-3-(Acetoxymethyl)-7-(amino(4-hydroxyphenyl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid* involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact mechanism depends on the context in which the compound is used, such as its role in a biochemical assay or therapeutic application.
Vergleich Mit ähnlichen Verbindungen
(6R-(6alpha,7beta(R)))-3-(Acetoxymethyl)-7-(amino(4-hydroxyphenyl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid* can be compared with other similar compounds, such as:
Penicillins: These antibiotics share a similar bicyclic core structure but differ in their functional groups and spectrum of activity.
Cephalosporins: Another class of antibiotics with a similar core structure but distinct functional groups and mechanisms of action.
Carbapenems: These compounds also share structural similarities but have unique properties that make them effective against a broader range of bacteria.
The uniqueness of (6R-(6alpha,7beta(R)))-3-(Acetoxymethyl)-7-(amino(4-hydroxyphenyl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Eigenschaften
CAS-Nummer |
28894-60-2 |
|---|---|
Molekularformel |
C18H19N3O7S |
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H19N3O7S/c1-8(22)28-6-10-7-29-17-13(16(25)21(17)14(10)18(26)27)20-15(24)12(19)9-2-4-11(23)5-3-9/h2-5,12-13,17,23H,6-7,19H2,1H3,(H,20,24)(H,26,27)/t12-,13-,17-/m1/s1 |
InChI-Schlüssel |
FALSWZNHFGSOHY-PBFPGSCMSA-N |
Isomerische SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O |
Kanonische SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


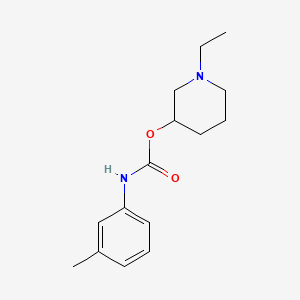
![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)

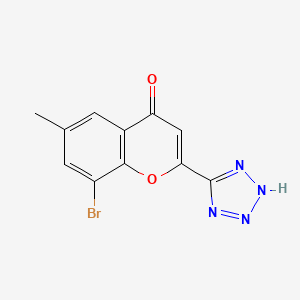
![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
![2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol](/img/structure/B14676767.png)
![7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene](/img/structure/B14676768.png)
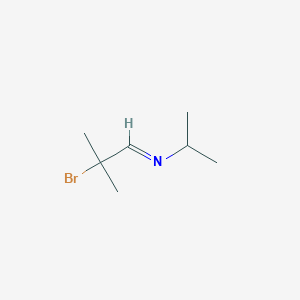
![6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14676779.png)

![2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine](/img/structure/B14676792.png)

![2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B14676809.png)
